molecular formula C11H9F3N2OS B13034931 (2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol

(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol

Cat. No.: B13034931
M. Wt: 274.26 g/mol
InChI Key: UNAKLUWNGQGKMS-UHFFFAOYSA-N
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Description

(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol typically involves the reaction of 2-aminothiazole with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9F3N2OS

Molecular Weight

274.26 g/mol

IUPAC Name

(2-amino-1,3-thiazol-5-yl)-[4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-6(2-4-7)9(17)8-5-16-10(15)18-8/h1-5,9,17H,(H2,15,16)

InChI Key

UNAKLUWNGQGKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=C(S2)N)O)C(F)(F)F

Origin of Product

United States

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